molecular formula C12H12BrNO2 B592746 Ethyl (2-bromo-1H-indol-3-yl)acetate CAS No. 1912-37-4

Ethyl (2-bromo-1H-indol-3-yl)acetate

Cat. No. B592746
Key on ui cas rn: 1912-37-4
M. Wt: 282.137
InChI Key: KHJZVJWFHWQLAB-UHFFFAOYSA-N
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Patent
US06410562B1

Procedure details

To a solution of 15.0 g (73.8 mmol) of ethyl (indol-3-yl)acetate in 75 ml of anhydrous dichloromethane at 0° C. was added 13.1 g (73.8 mmol) of NBS in small portions. The mixture was stirred at 0° C. for 3 h and then quickly concentrated under reduced pressure (argon was used to normalize the pressure after concentration to avoid decomposition due to the product's instability). Column chromatography with 99:1 toluene/ethanol afforded 10.5 g (50%) of the 2-bromoindole as a yellow oil.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:2]1.C1C(=O)N([Br:23])C(=O)C1>ClCCl>[CH2:14]([O:13][C:11](=[O:12])[CH2:10][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][C:2]=1[Br:23])[CH3:15]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CC(=O)OCC
Name
Quantity
13.1 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
quickly concentrated under reduced pressure (argon
CONCENTRATION
Type
CONCENTRATION
Details
after concentration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(CC1=C(NC2=CC=CC=C12)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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